molecular formula C12H6Cl2N2O3 B12837468 2-Chloronicotinic anhydride

2-Chloronicotinic anhydride

Cat. No.: B12837468
M. Wt: 297.09 g/mol
InChI Key: HMVJNDPMHQZOHI-UHFFFAOYSA-N
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Description

2-Chloronicotinic anhydride is a derivative of nicotinic acid, specifically a halogenated form. It is an important intermediate in the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals . The compound is characterized by the presence of a chlorine atom at the second position of the nicotinic acid structure, which significantly influences its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloronicotinic anhydride typically involves the chlorination of nicotinic acid or its derivatives. One common method is the chlorination of the N-oxide of nicotinic acid using reagents like phosphorus oxychloride (POCl3) under controlled conditions . Another approach involves the substitution of the hydroxyl group in 2-hydroxynicotinic acid with a chlorine atom .

Industrial Production Methods: Industrial production of this compound often employs a multi-step process. Initially, 3-pyridinecarbonitrile is oxidized using hydrogen peroxide (H2O2) in the presence of acetyl pyruvic molybdenum as a catalyst. The resulting product undergoes chlorination with phenyl dichlorophosphate, followed by dehydration to yield 2-chloro-3-cyanopyridine, which is then hydrolyzed to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloronicotinic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-chloronicotinic anhydride primarily involves its ability to undergo substitution reactions, which allows it to form various bioactive compounds. These compounds can interact with specific molecular targets, such as enzymes and receptors, to exert their biological effects. For instance, 2-arylaminonicotinic acids derived from this compound are known to inhibit enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it a valuable intermediate in the synthesis of various bioactive compounds, offering distinct advantages in terms of reaction conditions and product yields .

Properties

Molecular Formula

C12H6Cl2N2O3

Molecular Weight

297.09 g/mol

IUPAC Name

(2-chloropyridine-3-carbonyl) 2-chloropyridine-3-carboxylate

InChI

InChI=1S/C12H6Cl2N2O3/c13-9-7(3-1-5-15-9)11(17)19-12(18)8-4-2-6-16-10(8)14/h1-6H

InChI Key

HMVJNDPMHQZOHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)OC(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

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